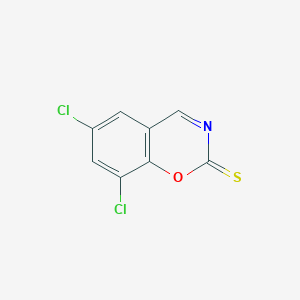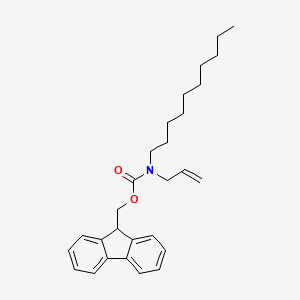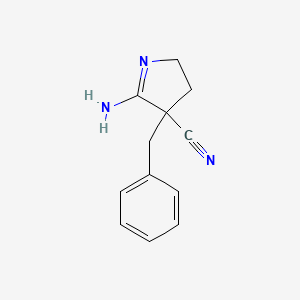
2H-Pyrrole-4-carbonitrile, 5-amino-3,4-dihydro-4-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyrrole-4-carbonitrile, 5-amino-3,4-dihydro-4-(phenylmethyl)- is a heterocyclic compound that features a pyrrole ring with various substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrole-4-carbonitrile, 5-amino-3,4-dihydro-4-(phenylmethyl)- can be achieved through several synthetic routes. One common method involves the condensation of an appropriate aldehyde with a nitrile and an amine under acidic or basic conditions. The reaction typically requires a catalyst, such as iron (III) chloride, to facilitate the formation of the pyrrole ring .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized to minimize waste and reduce production costs, potentially using green chemistry principles to make the synthesis more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
2H-Pyrrole-4-carbonitrile, 5-amino-3,4-dihydro-4-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Iron (III) chloride, palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid, while reduction could produce 2H-Pyrrole-4-carbonitrile, 5-amino-3,4-dihydro-4-(phenylmethyl)- derivatives with reduced functional groups .
Wissenschaftliche Forschungsanwendungen
2H-Pyrrole-4-carbonitrile, 5-amino-3,4-dihydro-4-(phenylmethyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors
Wirkmechanismus
The mechanism by which 2H-Pyrrole-4-carbonitrile, 5-amino-3,4-dihydro-4-(phenylmethyl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4H-pyran-3-carbonitrile: Shares a similar core structure but differs in the substituents attached to the ring.
5-Amino-1H-pyrazolo[4,3-b]pyridine: Another heterocyclic compound with similar biological activities
Uniqueness
2H-Pyrrole-4-carbonitrile, 5-amino-3,4-dihydro-4-(phenylmethyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
CAS-Nummer |
649759-88-6 |
|---|---|
Molekularformel |
C12H13N3 |
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
5-amino-4-benzyl-2,3-dihydropyrrole-4-carbonitrile |
InChI |
InChI=1S/C12H13N3/c13-9-12(6-7-15-11(12)14)8-10-4-2-1-3-5-10/h1-5H,6-8H2,(H2,14,15) |
InChI-Schlüssel |
FSLNYELTARUSMF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C(C1(CC2=CC=CC=C2)C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{5-(Diethylamino)-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B12591933.png)
![(2R,3S,4S)-2,4-Dimethyl-3-[(triethylsilyl)oxy]octa-5,7-dienal](/img/structure/B12591934.png)

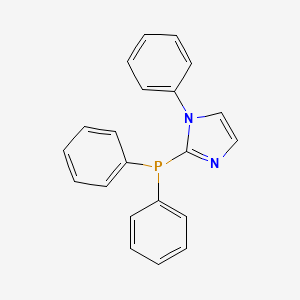



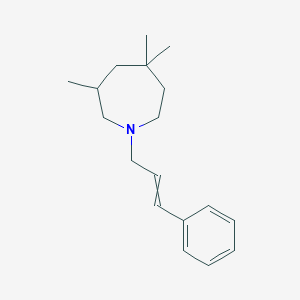
![Quinazoline, 7-[(2-fluoro-3-pyridinyl)methoxy]-2-methyl-4-(1-pyrrolidinyl)-](/img/structure/B12591970.png)
![Spiro[cyclohexane-1,1'(3'H)-isobenzofuran]-4-carboxamide, 5'-methoxy-N-methyl-3'-oxo-N-[2-(1-piperidinyl)ethyl]-, trans-(9CI)](/img/structure/B12591979.png)
